2-Hexyl-2-methyl-1,3-dioxolane 2-Hexyl-2-methyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 937-94-0
VCID: VC14460114
InChI: InChI=1S/C10H20O2/c1-3-4-5-6-7-10(2)11-8-9-12-10/h3-9H2,1-2H3
SMILES:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

2-Hexyl-2-methyl-1,3-dioxolane

CAS No.: 937-94-0

Cat. No.: VC14460114

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

2-Hexyl-2-methyl-1,3-dioxolane - 937-94-0

Specification

CAS No. 937-94-0
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-hexyl-2-methyl-1,3-dioxolane
Standard InChI InChI=1S/C10H20O2/c1-3-4-5-6-7-10(2)11-8-9-12-10/h3-9H2,1-2H3
Standard InChI Key HTSKVUFGMXXBAG-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1(OCCO1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Hexyl-2-methyl-1,3-dioxolane is systematically named 2-hexyl-2-methyl-1,3-dioxolane under IUPAC nomenclature . Its structure comprises a 1,3-dioxolane ring—a five-membered cyclic ether with oxygen atoms at positions 1 and 3—substituted with a hexyl (-C6_6H13_{13}) and a methyl (-CH3_3) group at position 2 (Figure 1). The compound’s stereoelectronic profile is defined by the electron-donating effects of the oxygen atoms and the steric bulk of the alkyl chains.

Table 1: Key Identifiers of 2-Hexyl-2-methyl-1,3-dioxolane

PropertyValueSource
CAS Registry Number937-94-0
EC Number213-335-4
Molecular FormulaC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}
Molecular Weight172.26 g/mol
SMILESCCCCCCC1(OCCO1)C
InChIKeyHTSKVUFGMXXBAG-UHFFFAOYSA-N

Structural Features

The compound’s dioxolane ring adopts a puckered conformation to minimize angle strain, while the hexyl and methyl substituents introduce steric hindrance, affecting reactivity. X-ray crystallography data for this specific compound are unavailable, but analogous dioxolanes exhibit chair-like conformations with axial and equatorial substituents .

Synthesis and Manufacturing

Synthetic Routes

The most plausible synthesis involves the acid-catalyzed ketalization of methyl hexyl ketone with ethylene glycol (Figure 2). This reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent dehydration . Alternative methods may include:

  • Transacetalization: Exchange of existing ketal groups using acidic catalysts.

  • Microwave-assisted synthesis: Accelerating reaction kinetics through dielectric heating .

Industrial-scale production remains unreported, likely due to limited demand. The U.S. EPA Toxic Substances Control Act (TSCA) lists this compound as inactive, indicating no current commercial manufacturing in the U.S. .

Physical and Chemical Properties

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Boiling Point180–200°CComparison to 2-ethyl analogs
Density0.89–0.92 g/cm³Alkyl-substituted dioxolanes
LogP (Octanol-Water)3.1–3.5Computational modeling

Reactivity

The dioxolane ring is susceptible to acidic hydrolysis, cleaving to regenerate the parent ketone and diol. The hexyl group enhances lipophilicity, making the compound soluble in nonpolar solvents like hexane or toluene .

Comparative Analysis with Related Compounds

Table 3: Comparison to Analogous Dioxolanes

CompoundMolecular FormulaBoiling Point (°C)Applications
2-Methyl-1,3-dioxolaneC4H8O2\text{C}_4\text{H}_8\text{O}_282–83Solvent, synthetic intermediate
2-Ethyl-2-methyl-1,3-dioxolaneC6H12O2\text{C}_6\text{H}_{12}\text{O}_2135–137Fuel additive

The hexyl substituent in 2-hexyl-2-methyl-1,3-dioxolane increases hydrophobicity compared to shorter-chain analogs, potentially expanding its utility in lipid-based systems.

Recent Research and Developments

Patent databases reveal limited activity, with one WIPO entry referencing the compound’s structure in a generic claim for "ketal derivatives as stabilizers" . Academic studies focusing on this specific molecule are absent, though research on dioxolanes as a class has intensified, particularly in green chemistry and drug delivery .

Challenges and Future Directions

Key challenges include:

  • Synthetic Scalability: Optimizing yield for large-scale production.

  • Toxicity Data: Absence of ecotoxicological or mammalian studies. Future research could explore its utility in polymer science or as a biocompatible solvent.

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